tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate

Catalog No.
S12269404
CAS No.
M.F
C24H39N3O4
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)a...

Product Name

tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 2-[6-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate

Molecular Formula

C24H39N3O4

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C24H39N3O4/c1-9-17(2)27(22(29)31-24(6,7)8)20-14-13-18(16-25-20)19-12-10-11-15-26(19)21(28)30-23(3,4)5/h13-14,16-17,19H,9-12,15H2,1-8H3

InChI Key

OEQHMZAPEUFVEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure and functional groups. Its molecular formula is C20H30N2O3C_{20}H_{30}N_{2}O_{3}, and it features a tert-butoxycarbonyl group, a pyridine ring, and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be cleaved under acidic conditions to yield the corresponding amine.
  • Condensation Reactions: The carboxylic acid functionality can react with alcohols or amines to form esters or amides.

These reactions are essential for the compound's synthesis and modification in drug development.

The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves several key steps:

  • Formation of the Piperidine Ring: Starting materials such as piperidine derivatives undergo alkylation or acylation to introduce substituents.
  • Introduction of the Pyridine Moiety: This may involve coupling reactions where pyridine derivatives are reacted with piperidine intermediates.
  • Protection and Deprotection Steps: The tert-butoxycarbonyl group is introduced to protect the amine during subsequent reactions.
  • Final Esterification: The final step involves forming the ester bond with tert-butanol to yield the target compound.

These methods require careful control of reaction conditions to optimize yield and purity.

Tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for conditions such as pain management, neurodegenerative diseases, or cancer therapy.
  • Chemical Biology: As a tool compound for studying biological pathways involving amine and carboxylic acid interactions.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

Interaction studies involving similar compounds suggest that they may interact with various biological targets, including:

  • Enzymes: Such as proteases or kinases, influencing metabolic pathways.
  • Receptors: Particularly those involved in neurotransmission or pain signaling pathways.
  • Transport Proteins: Affecting drug absorption and distribution.

Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylateC12H24N2O2C_{12}H_{24}N_{2}O_{2}Contains an aminoethyl side chain; used in neuropharmacology .
Tert-butyl (2R)-2-(acetyloxy)piperidine-1-carboxylateC12H21NO4C_{12}H_{21}NO_{4}Features an acetoxy group; relevant in synthetic organic chemistry .
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylateC12H20N2O3C_{12}H_{20}N_{2}O_{3}Includes an oxoethyl moiety; studied for its potential therapeutic effects .

Uniqueness

Tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds. Its structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

433.29405673 g/mol

Monoisotopic Mass

433.29405673 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-09

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